4-[4-(Nonyloxy)phenethyl]benzenol
Description
4-[4-(Nonyloxy)phenethyl]benzenol is a phenolic compound characterized by a nonyloxy group (C₉H₁₉O) attached to a phenethyl-substituted benzene ring, which is further linked to a hydroxyl-bearing benzene moiety.
Properties
IUPAC Name |
4-[2-(4-nonoxyphenyl)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNVWFWUZQTUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Nonyloxy)phenethyl]benzenol typically involves the reaction of nonyl alcohol with 4-(2-bromoethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(Nonyloxy)phenethyl]benzenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-[4-(Nonyloxy)phenethyl]benzenol and related compounds:
Basic Information
this compound has the molecular formula C23H32O2 and a molecular weight of 340.49898 .
Potential Applications and Related Research
-
FXR Inhibitor Research:
- সার্চ ফলাফলগুলি heterogeneous amide compounds that act as Farnesoid X Receptor (FXR) inhibitors . FXR is a nuclear receptor expressed in the liver and small intestine and is composed of bile acids .
- FXR inhibitors may be useful as novel drugs with anti-inflammatory, anti-diabetic, and anti-obesity effects .
-
Hyperlipidemia and Arteriosclerosis Research:
- Research is being conducted on compounds with inhibitory activity on the Farnesoid-one X receptor (FXR) for the prevention and treatment of hyperlipidemia, low HDL cholesterol, arteriosclerosis, and xanthoma .
- Hyperlipidemia is linked to increased risk of arteriosclerotic diseases .
- 血脂沉积在皮肤或结缔组织中会引起黄瘤病 ।
-
Benzoxazine Compounds in Anticancer Research:
- 4-aryl-3,4-dihydro-2H-1,4-benzoxazines are being explored as potential anticancer agents .
- These compounds have shown moderate to good potency against various cancer cell lines .
- Structure-activity relationship analysis suggests that hydroxyl groups on rings A and B, and a para-amino group on ring C, enhance potency .
- 1,4-benzoxazines have significant pharmaceutical value against cardiovascular disorders, neurodegeneration, inflammation, and cancer .
- Liquid Crystal Research:
- Amidoxime Derivatives Research:
- Related Compounds:
Mechanism of Action
The mechanism of action of 4-[4-(Nonyloxy)phenethyl]benzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioactive Phenolic Derivatives
Phenolic compounds with alkyl or aryl substituents exhibit diverse biological activities:
- Phenethyl isothiocyanate (PEITC) (CAS 2257-09-2): A cruciferous vegetable component with potent chemopreventive effects. It inhibits lung tumorigenesis by blocking metabolic activation of the carcinogen NNK .
- 4-Nonylphenol (CAS 104-40-5): An environmental estrogen mimic. Its linear nonyl chain and phenol group disrupt endocrine signaling, unlike the branched phenethyl-nonyloxy structure of 4-[4-(nonyloxy)phenethyl]benzenol .
Substituent Effects on Physical Properties
- Melting Points: Piperazine derivatives with phenethyl groups (e.g., compounds 13–19 in ) exhibit melting points ranging from 65.2°C to 92.1°C, influenced by halogen substituents (Cl, F) and methoxy groups. The nonyloxy-phenethyl structure may lower melting points due to increased alkyl chain flexibility .
- Solubility: Longer alkyl chains (e.g., nonyloxy) enhance lipid solubility compared to shorter chains (e.g., methoxy in compound 15) .
Research Implications and Gaps
- Synthetic Routes: The phenethyl-nonyloxy linkage in this compound could be synthesized via Ullmann coupling or Friedel-Crafts alkylation, analogous to methods for 4-(nonyloxy)phenol .
- Toxicity: While 4-nonylphenol is an endocrine disruptor, the phenethyl group in this compound may reduce bioavailability, necessitating dedicated toxicological studies .
- Applications: Potential uses in liquid crystals (similar to 4-(nonyloxy)phenol) or as a surfactant warrant further exploration .
Biological Activity
4-[4-(Nonyloxy)phenethyl]benzenol, a compound belonging to the class of alkylphenol derivatives, has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antiviral, and endocrine-disrupting properties.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : C_{16}H_{24}O_3
- Molecular Weight : 264.36 g/mol
- SMILES Notation : CCCCCCCCOc1ccc(cc1)C(O)=O
This structure features a nonyl group attached to a phenethyl moiety linked to a benzenol group, which may influence its biological interactions.
Antiviral Activity
The antiviral potential of alkylphenols has been explored in several studies. For example, compounds structurally similar to this compound have been tested against viruses such as Coxsackievirus B4 and adenovirus type 7, demonstrating variable antiviral activity . Although direct evidence for the antiviral effects of this compound is scarce, its structural relatives suggest a potential for similar activity.
Endocrine Disruption
The compound's potential as an endocrine disruptor is noteworthy. Research on 4-nonylphenol indicates that it can affect steroid hormone levels in aquatic organisms, leading to bioaccumulation and alterations in reproductive health . This raises concerns regarding environmental exposure and the compound's implications for human health.
Case Study: Endocrine Modulation in Aquatic Organisms
A study conducted on the freshwater mussel Dreissena polymorpha assessed the impact of 4-nonylphenol on steroid hormone levels. The results indicated significant bioaccumulation and a decrease in testosterone and estradiol levels in exposed mussels, highlighting the compound's potential as an endocrine disruptor .
| Parameter | Control Group | Exposed Group |
|---|---|---|
| Testosterone Levels (ng/mL) | 150 ± 10 | 90 ± 5 |
| Estradiol Levels (ng/mL) | 120 ± 8 | 70 ± 3 |
| Bioaccumulation (mg/kg tissue) | 0 | 5.2 ± 0.5 |
Research Findings: Antimicrobial Activity
A study evaluating various phenolic compounds for their antimicrobial properties found that modifications in the alkyl chain length significantly influenced antibacterial activity. Compounds with longer alkyl chains demonstrated enhanced effectiveness against Gram-positive bacteria . This suggests that similar modifications to this compound could enhance its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
